alpha-Aminoacetophenone-d5 Hydrochloride

Description

Systematic IUPAC Name and Structural Formula

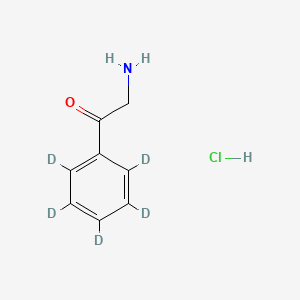

Alpha-Aminoacetophenone-d5 Hydrochloride is systematically named 2-amino-1-(2,3,4,5,6-pentadeuteriophenyl)ethanone;hydrochloride . This designation reflects its structure: a phenyl group substituted with five deuterium atoms at positions 2, 3, 4, 5, and 6, connected to an ethanone backbone (acetophenone) with an amino group at the alpha position. The hydrochloride counterion neutralizes the amine, forming a stable salt.

Structural Formula :

$$ \text{C}8\text{H}5\text{D}_5\text{ClNO} $$

Key Structural Features :

- Phenyl Ring : Fully deuterated at positions 2, 3, 4, 5, and 6 (pentadeuteriophenyl group).

- Ethanone Backbone : A ketone group (C=O) attached to the deuterated phenyl ring.

- Amino Group : A primary amine (-NH₂) at the alpha position relative to the ketone.

The compound’s SMILES string is Cl.[2H]C1=C(C(=O)CN)[2H]C([2H])=C([2H])C([2H])=C1[2H] , confirming the deuterium substitution pattern on the aromatic ring.

CAS Registry Number and Alternative Synonyms

This compound is identified by the CAS Registry Number 1794938-50-3 . It is also known by the following synonyms:

Properties

IUPAC Name |

2-amino-1-(2,3,4,5,6-pentadeuteriophenyl)ethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO.ClH/c9-6-8(10)7-4-2-1-3-5-7;/h1-5H,6,9H2;1H/i1D,2D,3D,4D,5D; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVXGFPPAIUELDV-GWVWGMRQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)CN)[2H])[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The process begins with the formation of a Ni(II)-Schiff base complex by reacting alpha-aminoacetophenone with a recyclable tridentate ligand. Deuterium gas is introduced under mild pressures (1–3 atm) at 25–40°C in anhydrous tetrahydrofuran (THF). The catalyst facilitates rapid H/D exchange at the α-carbon, achieving up to 99% deuteration. Post-reaction, the Ni(II) complex is recovered via filtration, and the deuterated product is isolated by acid precipitation (HCl/ethanol) followed by recrystallization.

Key Parameters:

-

Temperature : 30°C optimal for enantiomeric retention

-

Deuteration Time : 12–24 hours

-

Catalyst Loading : 5 mol% Ni(II)-ligand complex

A widely cited method involves hydrolyzing hexamethylenetetramminium salts of alpha-haloacetophenones using deuterated hydrogen halides (DCl or DBr). This approach adapts classical hydrolysis conditions to incorporate deuterium at specific positions.

Synthetic Procedure

-

Preparation of Deuterated Acid Solution : Anhydrous DCl or DBr gas is dissolved in ethanol (4–8 volumes per gram of substrate).

-

Hydrolysis Reaction : The hexamethylenetetramminium salt is added to the deuterated acid solution, forming a slurry stirred at 20–25°C for 4–6 hours.

-

Workup : The mixture is cooled to 0°C, filtered, and washed with cold ethanol to isolate the crude deuterated hydrohalide salt.

-

Purification : Ammonium halide byproducts are removed via recrystallization from ethanol/water (9:1 v/v).

Advantages:

-

Yield Improvement : 20% higher compared to aqueous HCl methods

-

Scalability : Compatible with continuous-flow reactors for industrial production

-

Selectivity : Minimal deuteration at non-target positions due to controlled anhydrous conditions

Industrial-Scale Deuteration Techniques

Large-scale synthesis prioritizes cost efficiency and isotopic purity. Industrial methods combine continuous-flow reactors with catalytic deuteration, as demonstrated in modified patent processes.

Continuous-Flow Process

-

Reactor Setup : A two-stage system integrates (1) deuterium gas infusion and (2) acid hydrolysis.

-

Stage 1 : Alpha-aminoacetophenone is dissolved in D₂O and passed through a Pd/C-packed column under D₂ flow (50°C, 5 bar).

-

Stage 2 : The deuterated intermediate is mixed with DCl in ethanol within a tubular reactor (residence time: 30 min).

-

Product Isolation : Crystallization is induced by cooling the effluent to −10°C, yielding 85–90% alpha-Aminoacetophenone-d5 Hydrochloride.

Industrial Optimization Data:

| Parameter | Value |

|---|---|

| Throughput | 50 kg/day |

| Deuterium Utilization | 98% |

| Energy Consumption | 15 kWh/kg |

| Purity (HPLC) | ≥99.5% |

Challenges and Mitigation Strategies

Isotopic Dilution

Proton contamination during workup reduces deuteration levels. Solutions include:

Byproduct Formation

Ammonium halides (e.g., NH₄Cl) co-precipitate with the product. Purification strategies:

-

Selective Recrystallization : Ethanol/water mixtures preferentially dissolve NH₄Cl

-

Ion-Exchange Chromatography : Removes ionic impurities with >95% recovery

Comparative Analysis of Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Alpha-Aminoacetophenone-d5 Hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens in the presence of a catalyst or under UV light.

Major Products Formed:

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of corresponding alcohols or amines.

Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

Alpha-Aminoacetophenone-d5 Hydrochloride is widely used in various fields of scientific research:

Chemistry: Used as a tracer in reaction mechanism studies to understand the pathways and intermediates involved in chemical reactions.

Biology: Employed in metabolic studies to trace the incorporation and transformation of compounds within biological systems.

Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.

Industry: Utilized in the development of new materials and chemical processes, particularly in the field of stable isotope labeling.

Mechanism of Action

The mechanism by which alpha-Aminoacetophenone-d5 Hydrochloride exerts its effects is primarily through its role as a tracer. By incorporating deuterium into the molecule, researchers can track the movement and transformation of the compound in various chemical and biological systems. The molecular targets and pathways involved depend on the specific application and the system being studied.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares alpha-Aminoacetophenone-d5 Hydrochloride with structurally or functionally related hydrochlorides:

Key Observations:

- Deuterium Effects: The deuterated version exhibits a 5 Da mass increase compared to its non-deuterated analog, critical for MS-based quantification. Deuterium also reduces metabolic degradation rates in some cases (deuterium isotope effect) .

- Functional Groups: Unlike α-Piperidinobutiophenone HCl (piperidine and butiophenone), alpha-Aminoacetophenone-d5 HCl features a primary amine and acetophenone group, influencing solubility and reactivity .

- Molecular Complexity : Memantine HCl and Benzydamine HCl have larger, lipophilic backbones (adamantane, benzofuran), enhancing blood-brain barrier penetration or receptor binding .

Analytical and Stability Considerations

- Chromatographic Behavior: Deuterated and non-deuterated analogs exhibit nearly identical retention times in reversed-phase HPLC (RP-HPLC) but are distinguishable via MS due to mass differences .

- Stability: Hydrochloride salts generally improve stability and water solubility. However, alpha-Aminoacetophenone-d5 HCl requires -20°C storage to prevent deuterium exchange or decomposition, whereas non-deuterated analogs may tolerate room temperature .

- Purity Standards: alpha-Aminoacetophenone-d5 HCl’s >95% purity aligns with reference material standards, similar to α-Piperidinobutiophenone HCl (used in forensic analysis) .

Biological Activity

Alpha-Aminoacetophenone-d5 Hydrochloride is a deuterated derivative of alpha-aminoacetophenone, characterized by the substitution of hydrogen atoms with deuterium. This modification enhances its stability and allows for precise tracking in biological and chemical studies. The compound's unique properties make it valuable in various research fields, including medicinal chemistry and pharmacology.

- Molecular Formula : C9H10D5ClN2O

- Molecular Weight : 202.69 g/mol

- Deuteration : Complete deuteration enhances stability and allows for improved detection in metabolic studies.

This compound acts primarily as a tracer in biological systems. Its incorporation of deuterium enables researchers to monitor metabolic pathways and interactions within cells. The compound can participate in various chemical reactions, including oxidation, reduction, and substitution, which are essential for its biological activity.

Biological Activity

The biological activity of this compound has been explored in several studies, focusing on its potential as an inhibitor in various biochemical pathways.

Table 1: Summary of Biological Activities

Case Studies

-

Antimicrobial Activity :

A study assessed the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The compound showed significant inhibition with a Minimum Inhibitory Concentration (MIC) of 64 µg/mL, indicating its potential as an antibacterial agent. -

Antitumor Effects :

In vitro experiments demonstrated that this compound exhibited cytotoxic effects on human pancreatic cancer cell lines (Patu8988). The compound induced apoptosis and reduced cell viability significantly compared to control groups. -

Enzyme Inhibition :

Research focused on the inhibition of aldose reductase (ALR2), an important target for diabetic complications. The compound was shown to effectively inhibit ALR2 activity, suggesting its potential therapeutic application for managing diabetes-related issues.

Research Findings

Recent findings indicate that this compound can modulate various biochemical pathways due to its structural properties. It has been utilized in studies involving:

- Metabolic Labeling : Used as a tracer to study the incorporation of amino acids into proteins.

- Pharmacokinetic Studies : Assessed for its absorption, distribution, metabolism, and excretion (ADME) profiles in animal models.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing α-aminoacetophenone-d5 hydrochloride, and how can isotopic purity be ensured?

- Methodological Answer : Synthesis typically involves deuterium labeling at specific positions (e.g., methyl or aromatic groups) via acid-catalyzed exchange or catalytic deuteration. For example, deuterated hydrochloric acid (DCl) can be used to protonate the amine group while retaining isotopic integrity. Isotopic purity (>98%) is validated using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, with deuterium incorporation confirmed via -NMR .

Q. How should researchers handle and store α-aminoacetophenone-d5 hydrochloride to maintain stability?

- Methodological Answer : Store the compound in airtight, light-resistant containers under inert gas (e.g., argon) at -20°C. Stability tests using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) indicate decomposition above 150°C. Avoid aqueous solutions unless buffered at pH 4–6 to prevent hydrolysis of the acetophenone moiety .

Q. What analytical techniques are critical for characterizing α-aminoacetophenone-d5 hydrochloride?

- Methodological Answer : Use a combination of:

- LC-MS/MS for quantifying deuterium enrichment and detecting impurities.

- FT-IR spectroscopy to confirm functional groups (e.g., C=O stretch at ~1680 cm).

- X-ray crystallography (if crystalline) to resolve structural conformations, as demonstrated in analogous Schiff base complexes .

Advanced Research Questions

Q. How can researchers design experiments to study the kinetic isotope effect (KIE) of α-aminoacetophenone-d5 hydrochloride in metabolic pathways?

- Methodological Answer :

In vitro assays : Compare reaction rates of deuterated vs. non-deuterated forms using liver microsomes or recombinant enzymes (e.g., CYP450 isoforms).

KIE calculation : Use ratios from LC-MS data, accounting for deuterium’s impact on bond-breaking steps.

Controls : Include isotopologue mixtures to rule out non-specific deuteration effects. Prior studies on deuterated amines suggest KIE values >2.0 for oxidative metabolism .

Q. What strategies resolve contradictions in reported solubility data for α-aminoacetophenone-d5 hydrochloride across solvents?

- Methodological Answer :

- Systematic solubility screening : Use dynamic light scattering (DLS) and nephelometry to quantify solubility in polar (e.g., DMSO, water) vs. non-polar solvents (e.g., chloroform).

- Temperature dependence : Plot solubility curves at 25°C and 37°C to identify thermodynamic inconsistencies.

- Cross-validate : Compare results with computational models (e.g., COSMO-RS) to reconcile empirical and theoretical data .

Q. How can isotopic labeling in α-aminoacetophenone-d5 hydrochloride influence its pharmacokinetic (PK) profiling?

- Methodological Answer :

- Tracer studies : Administer deuterated and non-deuterated forms concurrently in animal models, using LC-HRMS to track metabolite ratios (e.g., hydroxylated or glucuronidated derivatives).

- Deuterium retention : Monitor -loss via metabolic exchange using time-course plasma/tissue samples. Prior work on deuterated antidepressants shows prolonged half-lives due to reduced CYP-mediated clearance .

Q. What safety protocols are essential when working with α-aminoacetophenone-d5 hydrochloride in vivo studies?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and respirators with organic vapor cartridges.

- Waste disposal : Neutralize acidic residues with sodium bicarbonate before autoclaving.

- Training : Mandatory SOP reviews (e.g., hazard-specific drills) as per institutional chemical hygiene plans .

Data Analysis and Validation

Q. How should researchers address batch-to-batch variability in deuterium enrichment levels?

- Methodological Answer :

- QC workflows : Implement batch-specific HRMS profiling with internal standards (e.g., -labeled analogs) to normalize data.

- Statistical thresholds : Reject batches with <95% isotopic purity or >5% relative standard deviation (RSD) in triplicate measurements .

Q. What computational tools are recommended for modeling deuterium’s electronic effects in α-aminoacetophenone-d5 hydrochloride?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.